molecular formula C17H21N5O4S B2622051 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899995-14-3

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2622051
CAS RN: 899995-14-3
M. Wt: 391.45
InChI Key: QVCCSEBJXMLOBR-UHFFFAOYSA-N
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Description

The compound “N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide” belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds . A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in various studies. For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds . A review also covers the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

Biophysical Probes and Labels

Nitroxides, such as the compound , serve as valuable molecular probes and labels in biophysics. Their stable radical centers make them suitable for various applications, including in-cell electron paramagnetic resonance (EPR) and pulsed electron-electron double resonance (PELDOR) experiments. These techniques require paramagnetic agents that can retain their radical properties in live cells or tissues long enough for measurements .

Catalysis and Oxidation Reactions

While not directly related to the compound’s radical properties, its unique structure could inspire synthetic chemists. For instance, research into efficient catalytic systems for the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) has shown promising results. Heteropoly acids (HPAs) in ionic liquid/heteropoly acid (IL-HPA) systems have demonstrated high activity and selectivity for FDCA production.

Synthetic Chemistry and Methodology Development

The synthesis of this compound involves several steps, including the introduction of tert-butyl and pyridine groups. Researchers interested in developing novel synthetic methodologies or exploring strained nitroxides may find this compound useful. Elaborate synthetic routes and characterization studies contribute to the field of organic chemistry .

properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-17(2,3)22-14(12-9-27(25,26)10-13(12)21-22)20-16(24)15(23)19-8-11-5-4-6-18-7-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCSEBJXMLOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide

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